molecular formula C50H94NaO10P B13332490 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt CAS No. 1241726-12-4

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt

Cat. No.: B13332490
CAS No.: 1241726-12-4
M. Wt: 909.2 g/mol
InChI Key: VJDPRCROKYHMQL-BJALZSAJSA-M
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Description

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt: is a phospholipid compound with the empirical formula C50H94NaO10P and a molecular weight of 909.24 g/mol . This compound is a type of phosphoglyceride, which is a class of lipids that are a major component of all cell membranes. It is known for its role in forming lipid bilayers and its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.

    Substitution: Reactions often involve nucleophilic reagents such as amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane trafficking. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate through direct interaction or by altering the lipid environment .

Comparison with Similar Compounds

Comparison: 1,2-Dierucoyl-sn-glycero-3(phospho-rac-(1-glycerol)), sodium salt is unique due to its erucic acid chains, which confer distinct physical and chemical properties compared to other phosphoglycerides. Its longer and unsaturated fatty acid chains result in different membrane fluidity and phase behavior, making it particularly useful in specific research applications .

Properties

CAS No.

1241726-12-4

Molecular Formula

C50H94NaO10P

Molecular Weight

909.2 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t47?,48-;/m1./s1

InChI Key

VJDPRCROKYHMQL-BJALZSAJSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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